molecular formula C15H18N4O2S B14987651 [4-(4-Methoxyphenyl)piperazin-1-yl](4-methyl-1,2,3-thiadiazol-5-yl)methanone

[4-(4-Methoxyphenyl)piperazin-1-yl](4-methyl-1,2,3-thiadiazol-5-yl)methanone

Katalognummer: B14987651
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: CHUQKPJVTZUOLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiadiazole derivative reacts with a piperazine derivative.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(4-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)MORPHOLINE: Similar structure but with a morpholine ring.

Uniqueness

1-(4-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C15H18N4O2S

Molekulargewicht

318.4 g/mol

IUPAC-Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone

InChI

InChI=1S/C15H18N4O2S/c1-11-14(22-17-16-11)15(20)19-9-7-18(8-10-19)12-3-5-13(21-2)6-4-12/h3-6H,7-10H2,1-2H3

InChI-Schlüssel

CHUQKPJVTZUOLK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.